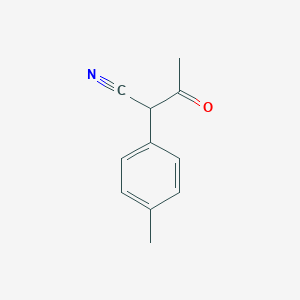

2-(4-Methylphenyl)-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWANUDFLOXOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylphenyl)-3-oxobutanenitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-3-oxobutanenitrile, also known as α-acetyl-p-tolylacetonitrile, is a versatile organic compound belonging to the class of β-ketonitriles. This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to the presence of multiple reactive functional groups: a nitrile, a ketone, and an acidic α-hydrogen. These features make β-ketonitriles valuable precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[1] The unique electronic and steric properties imparted by the p-tolyl group suggest that 2-(4-Methylphenyl)-3-oxobutanenitrile could serve as a key intermediate in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route with detailed protocols, methods for its characterization, and a discussion of its potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylphenyl)-3-oxobutanenitrile consists of a central butanenitrile backbone. A phenyl ring with a methyl group at the para-position (a p-tolyl group) is attached to the second carbon (α-carbon) of the nitrile. An oxo (keto) group is located on the third carbon (β-carbon).

Systematic IUPAC Name: 2-(4-Methylphenyl)-3-oxobutanenitrile

Key Structural Features:

-

Nitrile Group (-C≡N): A highly versatile functional group that can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

-

Ketone Group (C=O): A polar group that can act as a hydrogen bond acceptor and a site for nucleophilic attack.

-

α-Methylene Group (-CH-): The hydrogen atom attached to the carbon between the nitrile and ketone groups is acidic, allowing for the formation of a stable enolate ion. This is a key feature for its reactivity.

-

p-Tolyl Group: The aromatic ring with a methyl substituent influences the molecule's lipophilicity and steric hindrance, which can be crucial for its interaction with biological targets.

Physicochemical Properties:

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| SMILES | CC1=CC=C(C=C1)C(C#N)C(=O)C | |

| InChI | InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3 | |

| XlogP | 1.9 |

Synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile

A plausible and efficient method for the synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile is the Claisen condensation reaction between 2-(p-tolyl)acetonitrile and an acetylating agent such as ethyl acetate.[2][3] This reaction relies on the formation of a carbanion at the α-position of the nitrile, which then acts as a nucleophile.

Reaction Workflow

Caption: Workflow for the synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile via Claisen condensation.

Detailed Experimental Protocol

Materials:

-

2-(p-tolyl)acetonitrile

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, dissolve freshly cut sodium metal in anhydrous ethanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-(p-tolyl)acetonitrile dropwise at room temperature with continuous stirring. After the addition is complete, add a molar excess of anhydrous ethyl acetate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 10% hydrochloric acid. This will protonate the enolate and precipitate the product.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-(4-Methylphenyl)-3-oxobutanenitrile.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial because the sodium ethoxide base and the intermediate carbanion are highly reactive towards water.

-

Freshly Prepared Base: Sodium ethoxide is hygroscopic and can decompose on exposure to air. Using a freshly prepared solution ensures its reactivity.

-

Excess Acetylating Agent: Using an excess of ethyl acetate helps to drive the equilibrium of the Claisen condensation towards the product side.

-

Acidic Workup: The initial product of the Claisen condensation is the sodium salt of the enolate. Acidification is necessary to obtain the neutral β-ketonitrile.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-(4-Methylphenyl)-3-oxobutanenitrile, this section provides predicted data and discusses the expected key spectroscopic features based on its structure and data from analogous compounds.

Analytical Workflow

Sources

2-(p-Tolyl)-3-oxobutanenitrile: Technical Profile & Synthesis Guide

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of 2-(p-Tolyl)-3-oxobutanenitrile , a critical

Executive Summary

2-(p-Tolyl)-3-oxobutanenitrile (also known as

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-(4-Methylphenyl)-3-oxobutanenitrile |

| Common Synonyms | |

| CAS Number | 27243-91-0 |

| Molecular Formula | C |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC1=CC=C(C=C1)C(C#N)C(=O)C |

Physical Properties

Note: Experimental data for this specific derivative is limited in public registries. Values below are derived from structurally homologous

| Property | Value / Description |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

| Melting Point | Predicted range: 85–95 °C (Analog |

| Solubility | Soluble in EtOH, EtOAc, CH |

| Acidity (pKa) | ~9–10 (Active methylene proton) |

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the Claisen condensation of

Reaction Scheme

Step-by-Step Experimental Protocol

Reagents:

- -Tolylacetonitrile (4-Methylbenzyl cyanide): 1.0 equiv

-

Ethyl Acetate (Dry): 2.0 equiv

-

Sodium Ethoxide (NaOEt): 1.2 equiv (Freshly prepared or 21 wt% in EtOH)

-

Ethanol (Anhydrous): Solvent

-

Acetic Acid / HCl: For quenching

Procedure:

-

Preparation of Ethoxide: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.2 equiv) in anhydrous ethanol under N

atmosphere to generate NaOEt. -

Addition: Cool the solution to 0–5 °C. Add a mixture of

-tolylacetonitrile (1.0 equiv) and ethyl acetate (2.0 equiv) dropwise over 30–60 minutes. -

Reflux: Warm the reaction mixture to room temperature, then heat to reflux (approx. 78 °C) for 4–6 hours. A solid precipitate (the sodium enolate) typically forms.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (approx. 5 volumes). The sodium salt is water-soluble.

-

Isolation: Wash the aqueous phase with diethyl ether (

) to remove unreacted nitrile. Acidify the aqueous layer to pH ~4–5 using glacial acetic acid or dilute HCl. The product will precipitate or separate as an oil. -

Purification: Extract with dichloromethane (

). Dry combined organics over MgSO

Process Flow Diagram

Caption: Workflow for the Claisen condensation synthesis of 2-(p-Tolyl)-3-oxobutanenitrile.

Reactivity & Mechanistic Insights

Tautomerism

The compound exists in equilibrium between the keto-nitrile form and the enol-nitrile form. The enol form is stabilized by conjugation with the aromatic ring and the nitrile group, often making the compound acidic and reactive toward electrophiles.

Mechanistic Pathway (Graphviz)

Caption: Mechanism of Claisen condensation forming the beta-keto nitrile scaffold.

Applications in Drug Discovery

The

Synthesis of Pyrazoles

Reaction with hydrazines (R-NHNH

Synthesis of Isoxazoles

Condensation with hydroxylamine (NH

Synthesis of Pyrimidines

Reaction with amidines or urea derivatives leads to substituted pyrimidines, widely used in oncology (e.g., kinase inhibitors).

Handling, Stability & Safety

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Nitrile).

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the active methylene position.

-

Stability: Stable under neutral/acidic conditions. Unstable in strong aqueous base (hydrolysis of nitrile to acid).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

-

Organic Syntheses , Coll. Vol. 2, p. 389 (1943); Vol. 18, p. 66 (1938). Preparation of alpha-Phenylacetoacetonitrile (Analogous protocol).

-

PubChem Compound Summary , CID 224017. 2-(4-Methoxyphenyl)-3-oxobutanenitrile (Structural Analog Properties).

-

Chem960 Chemical Database . CAS 27243-91-0 Entry: 2-(4-Methylphenyl)-3-oxobutanenitrile.

-

Sigma-Aldrich (Merck) . Catalog Entry for 2-(4-methylphenyl)-3-oxobutanenitrile (Verification of CAS).

Comprehensive Guide to the Solubility and Thermodynamic Analysis of 2-(4-Methylphenyl)-3-oxobutanenitrile

Executive Summary & Chemical Identity[1][2]

The compound 2-(4-Methylphenyl)-3-oxobutanenitrile (also known as

This guide addresses the scarcity of direct experimental data in public literature by synthesizing benchmark data from structural analogs (specifically 2-phenylacetoacetonitrile) and providing a rigorous, self-validating protocol for solubility determination.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-Methylphenyl)-3-oxobutanenitrile |

| CAS Registry | 63895-78-3 (Generic/Isomer specific) |

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol |

| Structural Class | |

| Key Characteristic | Exists in equilibrium between Keto and Enol forms |

Theoretical Solubility Profile & Benchmarking

Due to the limited public solubility datasets for the specific p-tolyl derivative, we utilize Comparative Structural Extrapolation based on the well-characterized analog, 2-phenylacetoacetonitrile (CAS 4468-48-8) . The addition of the 4-methyl group increases lipophilicity (LogP) and molecular volume, modifying the solvation thermodynamics.

Predicted vs. Benchmark Solubility Data

The following table synthesizes experimental data for the phenyl analog and projects the solubility behavior of the target 4-methyl derivative.

Table 1: Comparative Solubility Profile (Estimated at 25°C)

| Solvent Class | Solvent | Benchmark Solubility (Phenyl Analog) [1] | Predicted Solubility (4-Methyl Target) | Mechanistic Rationale |

| Polar Aprotic | DMSO | ~25 mg/mL | 20–25 mg/mL | High dipole-dipole interaction stabilizes the polar keto form. |

| Polar Aprotic | DMF | ~30 mg/mL | 25–30 mg/mL | Excellent solvation of the nitrile group; potential for charge-transfer interactions. |

| Polar Protic | Ethanol | ~15 mg/mL | 10–15 mg/mL | Methyl group reduces solubility slightly due to hydrophobic effect. |

| Polar Protic | Methanol | Moderate | Moderate | Good H-bond donor capability, but limited by the hydrophobic tolyl ring. |

| Non-Polar | Toluene | High (at elevated T) | High (>30 mg/mL) | "Like dissolves like"; the p-tolyl group interacts favorably with toluene via |

| Aqueous | Water | < 0.1 mg/mL | < 0.05 mg/mL | Highly hydrophobic; practically insoluble without pH adjustment (deprotonation). |

Tautomeric Influence on Solvation

The solubility of 2-(4-methylphenyl)-3-oxobutanenitrile is not static; it is dynamic due to tautomerism.

-

Keto Form: Favored in polar aprotic solvents (DMSO, Acetonitrile).

-

Enol Form: Stabilized by intramolecular hydrogen bonding (chelation) and favored in non-polar solvents (

, Toluene).

This equilibrium means that temperature changes during dissolution not only affect kinetic energy but also shift the tautomeric ratio, altering the effective solubility.

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for your specific lot of 2-(4-methylphenyl)-3-oxobutanenitrile, follow this self-validating protocol. This method minimizes errors from supersaturation and solvent evaporation.

Workflow Diagram

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology

-

Preparation: Add excess solid 2-(4-methylphenyl)-3-oxobutanenitrile to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at a constant temperature (controlled by a water bath, accuracy

K) for 24–48 hours.-

Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour at the same temperature.

-

Extraction: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45

PTFE filter.-

Critical Step: Pre-heating the syringe prevents precipitation of the solute during transfer.

-

-

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant and weigh the residue. (Best for non-volatile solutes).

-

HPLC-UV: Dilute the aliquot with mobile phase (e.g., Acetonitrile/Water) and analyze at

(typically 254 nm for the phenyl ring).

-

-

Calculation: Convert mass concentration (

) to mole fraction (

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants determined by non-linear regression.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.

-

Plot:

vs. -

Slope:

(Enthalpy). -

Intercept:

(Entropy).

Thermodynamic Logic Diagram

Figure 2: Logical flow from experimental data to thermodynamic parameters and process design.

Process Application: Recrystallization Strategy

Based on the physicochemical properties and benchmark data, the following recrystallization strategies are recommended for purification.

Solvent Systems

-

Ethanol/Water (Anti-solvent):

-

Ethyl Acetate/Hexane:

Critical Control Points

-

Temperature Control: Do not exceed 60°C during dissolution to prevent thermal degradation or nitrile hydrolysis.

-

pH Sensitivity: Avoid basic conditions during recrystallization, as the

-proton is acidic (

References

-

PubChem. (n.d.). 2-(4-Methylphenyl)-3-oxobutanenitrile.[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.

Sources

2-(4-Methylphenyl)-3-oxobutanenitrile MSDS and safety data

Technical Whitepaper: Safety, Handling, and Application Profile of 2-(4-Methylphenyl)-3-oxobutanenitrile

Chemical Identity & Molecular Architecture

2-(4-Methylphenyl)-3-oxobutanenitrile is a specialized

| Parameter | Technical Specification |

| IUPAC Name | 2-(4-Methylphenyl)-3-oxobutanenitrile |

| Common Synonyms | |

| CAS Number | 27243-91-0 |

| Molecular Formula | C |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC1=CC=C(C=C1)C(C#N)C(=O)C |

| Structural Class |

Hazard Identification & GHS Profiling (Precautionary Principle)

Critical Safety Notice: While specific toxicological data for this derivative is limited, it is structurally analogous to 3-oxobutanenitrile (CAS 2469-99-0), which is classified as Acute Toxic (Category 2/3) . Following the Precautionary Principle of laboratory safety, this compound must be handled as a high-potency agent capable of releasing cyanide ions upon metabolic processing or thermal decomposition.

GHS Classification (Predicted/Extrapolated)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Acute Toxicity (Dermal/Inhalation): Category 3 (Toxic in contact with skin or if inhaled).

-

Skin/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Risk Causality Analysis

-

Nitrile Moiety: Potential for in vivo liberation of cyanide via cytochrome P450 metabolism, leading to histotoxic hypoxia.

-

-Dicarbonyl-like Acidity: The acidic proton at the

Physicochemical Properties & Stability

Note: Experimental values for this specific derivative are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g.,

| Property | Value / Observation | Implication for Handling |

| Physical State | White to pale yellow crystalline solid | Dust inhalation hazard; use powder containment. |

| Melting Point | 80°C – 95°C (Predicted) | Store below 30°C to prevent caking or degradation. |

| Solubility | Soluble in DMSO, DMF, MeOH, CH | Use organic solvents for spill cleanup; water wash ineffective. |

| Reactivity | Enolizable; sensitive to strong bases | Avoid contact with hydroxides or hydrides unless under controlled reaction conditions. |

| Tautomerism | Exists in equilibrium between keto and enol forms | NMR spectra may show dual sets of peaks; not an impurity. |

Safe Handling & Storage Protocols

This protocol utilizes a Self-Validating Workflow : every step includes a check to ensure the safety barrier is intact before proceeding.

A. Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Secondary Barrier: Use a spill tray lined with absorbent pads to contain 110% of the volume in use.

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 or P100 respirator if handling powder outside a glovebox.

-

Dermal: Double-gloving strategy.

-

Inner: Nitrile (4 mil) – Tactile sensitivity.

-

Outer: Laminate film (e.g., Silver Shield) – Permeation resistance to nitriles.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1).

C. Emergency Response Workflow

The following Graphviz diagram outlines the logic flow for managing a spill.

Figure 1: Decision logic for emergency spill response, prioritizing dust suppression and oxidative neutralization.

Synthesis & Application Context: Drug Development

2-(4-Methylphenyl)-3-oxobutanenitrile is a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of anti-infective and anti-inflammatory agents.

Primary Application: Synthesis of BM212 Analogs

It serves as a precursor for pyrrole-based anti-tuberculosis agents (similar to BM212). The compound acts as the C3-C4 fragment in the pyrrole ring formation.

Reaction Pathway (Paal-Knorr / Hantzsch-Type):

-

Reactants: 2-(4-Methylphenyl)-3-oxobutanenitrile + Phenacyl Bromide + Aniline.

-

Mechanism: The active methylene attacks the phenacyl bromide (alkylation), followed by condensation with the aniline and cyclization.

-

Outcome: Yields 1,2,3,5-tetrasubstituted pyrroles where the

-tolyl group is positioned at the C3 or C4 position, modulating lipophilicity and binding affinity.

Figure 2: Synthetic workflow for converting the nitrile precursor into bioactive pyrrole scaffolds.

References

-

PubChem. (2025).[1][2] Compound Summary for CID 12424313: 2-(4-methylphenyl)-3-oxobutanenitrile. National Library of Medicine. [Link]

-

Jia, F., et al. (2023).[3] A Concise Synthesis of Pyrrole-Based Drug Candidates from

-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link] -

More, N. A., et al. (2016). An Efficient Synthesis of Potent Anti-Tubercular Drug Candidate BM212. Rasayan Journal of Chemistry, 9(4), 585-589. [Link]

Sources

p-Tolyl substituted beta-ketonitriles literature review

Technical Guide: p-Tolyl Substituted -Ketonitriles

Advanced Synthesis, Reactivity, and Medicinal Applications

Executive Summary

The p-tolyl substituted

For drug development professionals, this scaffold offers a dual advantage: the p-tolyl group modulates lipophilicity and metabolic stability (often blocking para-hydroxylation), while the

Chemical Architecture & Tautomerism

Structural Dynamics

Unlike simple ketones, p-tolyl

-

Keto Form: Favored in polar aprotic solvents; reactive toward electrophilic halogenation and alkylation.

-

Enol Form: Stabilized by intramolecular hydrogen bonding (though weaker than in

-diketones) and conjugation with the aromatic ring; reactive toward nucleophiles.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and resonance stabilization.

Figure 1: Tautomeric equilibrium shifting between the keto-form (favored in polar aprotic solvents) and the enol-form.[1][2][3]

Synthetic Methodologies

To ensure reproducibility and scalability, we focus on two primary pathways: the "Green" Claisen Condensation (Method A) and the Acyl Chloride/Cyanoacetate Route (Method B).

Method A: Base-Mediated Condensation (Recommended)

This protocol utilizes potassium tert-butoxide (

Mechanism: The acetonitrile anion is generated in situ and attacks the ester carbonyl of methyl 4-methylbenzoate.

Protocol 1: Synthesis of 3-(4-methylphenyl)-3-oxopropanenitrile

-

Target Scale: 10 mmol

-

Yield Expectation: 85–92%

Reagents:

-

Methyl 4-methylbenzoate (1.50 g, 10 mmol)

-

Anhydrous Acetonitrile (0.82 g, 20 mmol) [Excess drives equilibrium]

-

Potassium tert-butoxide (

) (1.68 g, 15 mmol) -

Tetrahydrofuran (THF), anhydrous (20 mL)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Solvation: Charge the flask with

(1.68 g) and anhydrous THF (15 mL). Stir until a homogeneous suspension forms. -

Anion Generation: Add anhydrous acetonitrile (0.82 g) dropwise over 5 minutes. The solution may turn slightly yellow, indicating deprotonation. Stir for 15 minutes at room temperature.

-

Condensation: Dissolve methyl 4-methylbenzoate (1.50 g) in THF (5 mL) and add it dropwise to the reaction mixture.

-

Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The formation of a heavy precipitate (the enolate salt) is normal. -

Quench & Workup: Cool to

. Slowly add 1N HCl (30 mL) to quench the reaction and protonate the enolate. The pH should reach -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO

, 10:1 Hexane:EtOAc).

Self-Validation Check:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 80–83

. -

1H NMR (CDCl

): Look for the characteristic singlet at

Reactivity Profile & Heterocycle Synthesis

The p-tolyl

Divergent Synthesis Pathways

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Key Transformations

A. Synthesis of 3-Amino-5-(p-tolyl)pyrazole

This is a critical reaction for creating kinase inhibitor libraries.

-

Reaction: Refluxing the

-ketonitrile with hydrazine hydrate in ethanol. -

Mechanism: The hydrazine nitrogen attacks the ketone (forming a hydrazone), followed by intramolecular attack of the second nitrogen on the nitrile carbon.

-

Significance: The resulting aminopyrazole is a bioisostere of the adenine ring in ATP, making it a potent scaffold for ATP-competitive inhibitors.

B. Knoevenagel Condensation

-

Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) using piperidine/acetic acid.

-

Product:

-cyanochalcones. -

Utility: These products act as Michael acceptors for thiols (cysteine targeting) or can be further cyclized to form pyrans or quinolines.

Medicinal Chemistry Applications

The p-tolyl group is not merely a bystander; it plays a specific role in ligand-target binding.

| Application Area | Drug Class / Target | Role of p-Tolyl |

| Oncology | Kinase Inhibitors (e.g., p38 MAPK, CDK) | Precursor to aminopyrazoles . The p-tolyl group fills the hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site. |

| Endocrinology | Aromatase Inhibitors | The nitrile group mimics the C17 carbonyl of androstenedione, coordinating with the Heme iron of the CYP19 enzyme. |

| Inflammation | CRF Antagonists | Used to synthesize pyrazolo[1,5-a]pyrimidines. The p-tolyl moiety improves blood-brain barrier (BBB) permeability due to increased lipophilicity ( |

| Antivirals | HCV Inhibitors | Building block for NS5B polymerase inhibitors, where the rigid aryl-ketone linker orients the inhibitor within the allosteric site. |

References

-

Jiuxi Chen, et al. "Selective Synthesis of

-Ketonitriles via Catalytic Carbopalladation of Dinitriles."[4] The Journal of Organic Chemistry, 2021, 86(1), 861–867.[4] -

Fleming, F. F., et al.

-Ketonitriles."[4] Organic Letters, 2006, 8(6), 1161–1163. -

Kiyokawa, K., et al. "Synthesis of

-Ketonitriles and Their Applications."[5] Synthesis, 2014.[6] (Review of general utility). -

PubChem Compound Summary. "3-(4-Methylphenyl)-3-oxopropanenitrile."[7][8] National Center for Biotechnology Information.

-

Arthur, G., et al. "Green Synthesis of

-Ketonitriles using KOtBu." Beilstein Journal of Organic Chemistry, 2019.

Sources

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. chemrxiv.org [chemrxiv.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3-(4-Methylphenyl)-3-oxopropanenitrile | C10H9NO | CID 522513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(4-methylphenyl)-3-oxopropanenitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Condensation reaction of 4-methylbenzyl cyanide with ethyl acetate

Application Note: AN-SYN-2026-04 Strategic Synthesis Guide: Crossed Claisen Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate

Executive Summary & Strategic Relevance

This technical guide details the synthesis of

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Significance:

The resulting

-

Pyrazoles: Precursors for COX-2 inhibitors and p38 MAP kinase inhibitors.

-

Pyrimidines: Key pharmacophores in oncology (e.g., kinase inhibitors).

-

Isoxazoles: Used in various anti-inflammatory agents.

This protocol moves beyond textbook descriptions, addressing the specific electronic nuances of the p-tolyl substituent and the thermodynamic traps common in nitrile condensations.

Reaction Mechanism & Thermodynamics

The reaction is a base-mediated acylation of an active methylene compound. Unlike standard ester condensations, the nitrile group (

Thermodynamic Driving Force (The "Product Trap")

The reaction equilibrium naturally disfavors the condensation product. However, the reaction is driven to completion because the product (

Mechanism Visualization

Figure 1: The reaction relies on the final deprotonation step (Green Node) to drive the equilibrium forward.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | Base:Nitrile (1.2 : 1.0) | Excess base is required.[2] 1.0 eq is consumed to form the product salt; 0.2 eq ensures reaction kinetics remain fast as reagents deplete. |

| Solvent System | Anhydrous EtOH or Toluene | Water is the enemy. Moisture hydrolyzes the ester and kills the base (forming NaOH), leading to amide side-products. |

| Temperature | 70°C - Reflux | The p-methyl group is electron-donating, slightly destabilizing the initial carbanion compared to unsubstituted benzyl cyanide. Heat is required to overcome the activation energy. |

| Addition Order | Base | Pre-forming the nitrile anion prevents the base from attacking ethyl acetate (Claisen self-condensation) before the nitrile is present. |

Experimental Protocols

Method A: The "Classical" Sodium Ethoxide Route

Best for: Scalability, cost-efficiency, and green chemistry (ethanol solvent).

Reagents:

-

4-Methylbenzyl cyanide (10.0 mmol, 1.31 g)

-

Ethyl acetate (Dry, 20.0 mmol, 1.76 g) – Used in excess.

-

Sodium metal (12.0 mmol, 0.28 g) or Commercial NaOEt (21% wt in EtOH).

-

Absolute Ethanol (20 mL).

Step-by-Step Protocol:

-

Catalyst Preparation: In a flame-dried 3-neck flask under

, dissolve sodium metal in absolute ethanol. Stir until H2 evolution ceases.-

Expert Tip: If using commercial NaOEt solution, titrate it first to ensure activity. Old solutions absorb moisture.

-

-

Anion Generation: Cool the ethoxide solution to 0°C. Add 4-methylbenzyl cyanide dropwise over 10 minutes. The solution may turn slight yellow/orange (formation of the nitrile anion).

-

Acylation: Add dry ethyl acetate dropwise.

-

Reaction: Remove the ice bath and heat to reflux (approx. 78°C) for 4–6 hours.

-

Observation: A heavy precipitate often forms. This is the sodium salt of the product. Do not filter this.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into 50 mL of ice water. The solid salt should dissolve.

-

Workup (The Critical Step):

-

Extract the aqueous layer once with diethyl ether (removes unreacted nitrile/ester). Discard organic layer.

-

Acidify the aqueous layer with Glacial Acetic Acid or 1M HCl to pH 4–5.

-

The product will precipitate as a solid or oil out.

-

-

Isolation: Filter the solid or extract the oil with dichloromethane (DCM). Dry over

and concentrate.

Method B: High-Performance NaH/THF Route

Best for: High purity, difficult substrates, or when ester self-condensation is a problem.

Reagents:

-

Sodium Hydride (60% in oil, 15.0 mmol).

-

Anhydrous THF (Tetrahydrofuran).

-

Reactants same as Method A.

Protocol:

-

Wash NaH with dry hexane to remove mineral oil (optional but recommended for easier purification). Suspend in THF.

-

Add 4-methylbenzyl cyanide at 0°C. Evolution of

gas will be vigorous. Stir 30 mins. -

Heat to 60°C. The reaction is often faster (2–3 hours) due to the higher basicity of the hydride and better solubility in THF.

-

Quench carefully with methanol (to kill excess hydride) then water. Proceed to Acidic Workup as in Method A.

Workflow Visualization

Figure 2: Operational workflow emphasizing the separation of the product salt from neutral impurities.

Analytical Validation & Troubleshooting

Analytical Data (Expected)

-

Physical State: Off-white solid or viscous pale yellow oil (tends to solidify upon standing/trituration).

-

Melting Point: ~85–89°C (Lit.[3] for similar analogs).

-

1H NMR (CDCl3, 400 MHz):

- 2.35 (s, 3H, Ar-CH3 )

- 2.20 (s, 3H, CO-CH3 )

-

4.65 (s, 1H, CH -CN) — Note: This proton is exchangeable and may appear as part of an enol tautomer (

- 7.15–7.30 (m, 4H, Ar-H ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent. | Re-dry ethanol with Mg turnings or use molecular sieves. Ensure NaOEt is fresh. |

| No Precipitate on Acidification | pH not low enough. | The enolate is stable.[2][5] Ensure pH reaches < 5. Use Congo Red paper. |

| Product is an Oil | Keto-enol impurities. | Triturate the oil with cold methanol or hexanes to induce crystallization. |

| Starting Material Recovery | Base consumed by side reaction. | Ethyl acetate can hydrolyze if water is present, consuming base. Increase base equivalents to 1.5. |

References

-

Julian, P. L., et al. (1938).

-Phenylacetoacetonitrile.[3] Organic Syntheses, Coll.[3] Vol. 2, p.487.- Foundational text for phenylacetonitrile condens

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

-

BenchChem. (2024). Synthesis routes of 2-Methyl-3-oxobutanenitrile.

- Modern industrial process d

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Application Note: Facile One-Pot Synthesis of 2-Amino-4-(p-tolyl)-4H-chromenes for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive and field-proven protocol for the efficient one-pot, three-component synthesis of 2-amino-4-(p-tolyl)-4H-chromenes. This class of heterocyclic compounds represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust validation. By detailing the underlying reaction mechanism, providing a step-by-step protocol, and offering in-depth characterization data, this guide aims to empower researchers to reliably synthesize and explore this valuable molecular framework for novel therapeutic development.

Introduction: The Significance of the 2-Amino-4H-Chromene Scaffold

The 2-amino-4H-chromene moiety is a cornerstone in the design of modern therapeutic agents. Its rigid, bicyclic structure, combined with the hydrogen-bonding capabilities of the amino group and the potential for diverse substitutions, allows for high-affinity interactions with a multitude of biological targets.[1][4] The "one-pot" multicomponent reaction (MCR) approach to their synthesis is a prime example of green and efficient chemistry, offering high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials.[5][6] This application note focuses on the synthesis of the 4-(p-tolyl) substituted chromene, a derivative with significant potential in medicinal chemistry due to the favorable pharmacokinetic and pharmacodynamic properties often conferred by the tolyl group.

Reaction Principle and Mechanism

The synthesis of 2-amino-4-(p-tolyl)-4H-chromenes is typically achieved through a domino reaction involving a salicylaldehyde derivative, malononitrile, and p-tolualdehyde. The reaction proceeds through a sequence of well-established organic transformations, catalyzed by a variety of agents, including organocatalysts like L-proline, to ensure high yields and selectivity under mild conditions.[6]

The plausible reaction mechanism can be delineated into three key steps:

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of p-tolualdehyde and malononitrile. The catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by the carbanion of malononitrile, yielding a p-tolylidenemalononitrile intermediate.

-

Michael Addition: Subsequently, the phenolic hydroxyl group of the salicylaldehyde derivative (or a similar active methylene compound like resorcinol) acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.[7]

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 2-amino-4-(p-tolyl)-4H-chromene.

This domino sequence allows for the construction of a complex heterocyclic system in a single synthetic operation, which is highly advantageous in a drug discovery setting.

Visualizing the Reaction Pathway

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | C16H12N2O2 | CID 604603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. connectjournals.com [connectjournals.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

Reagents for alkylation of 2-(4-Methylphenyl)-3-oxobutanenitrile

Application Note: Regioselective Alkylation of 2-(4-Methylphenyl)-3-oxobutanenitrile

-KetonitrilesAbstract & Core Directive

This guide details the alkylation of 2-(4-methylphenyl)-3-oxobutanenitrile (also known as

Successful alkylation requires a precise balance of Hard-Soft Acid-Base (HSAB) interactions. This document provides two field-proven protocols:

-

Method A (Kinetic/Stoichiometric): Sodium Hydride (NaH) in polar aprotic media for difficult electrophiles.

-

Method B (Phase Transfer Catalysis): Solid-liquid PTC for scalability and environmental compliance.

Mechanistic Insight: The Enolate Ambiguity

The acidity of the

-

C-Alkylation (Thermodynamic/Orbital Control): Preferred by soft electrophiles (alkyl halides) and solvents that do not tightly solvate the anion, allowing the softer carbon center to attack.

-

O-Alkylation (Kinetic/Charge Control): Favored by hard electrophiles (e.g., silyl chlorides, sulfates) and highly polar conditions where the oxygen's negative charge density is exposed.

Visualization: Resonance and Attack Vectors

Figure 1: Mechanistic divergence in

Reagent Selection Matrix

Selection must be driven by the electrophile's reactivity and the scale of the reaction.

| Component | Recommendation | Scientific Rationale |

| Base | NaH (60%) | Irreversible deprotonation. Ideal for unreactive electrophiles. Prevents "proton shuttle" equilibrium. |

| K₂CO₃ / Cs₂CO₃ | Mild, buffers reaction. Best for PTC conditions. Cesium ("Cesium Effect") improves solubility and reactivity of the anion. | |

| Solvent | DMF / DMSO | High dielectric constant dissociates ion pairs, increasing enolate reactivity. Warning: Can promote O-alkylation if not dry.[2] |

| Acetone / MEK | Excellent for Finkelstein-type conditions (using alkyl iodides). | |

| Toluene | Non-polar.[1][3] Requires Phase Transfer Catalyst (PTC).[3][4] Best for suppressing O-alkylation.[2] | |

| Catalyst | TBAB / TEBA | Tetraalkylammonium salts shuttle the anion into the organic phase (PTC), protecting it from hydration and enhancing nucleophilicity. |

Experimental Protocols

Protocol A: High-Stringency Alkylation (NaH/DMF)

Best for: Unreactive alkyl halides (e.g., chlorides) or when strict stoichiometry is required to prevent dialkylation.

Safety: NaH releases hydrogen gas. Perform under inert atmosphere (N₂/Ar).

-

Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF). Charge with NaH (1.1 equiv, 60% dispersion in oil). Wash NaH with dry hexane (2x) to remove oil if high purity is needed; otherwise, use as is.

-

Solvation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[2][5]

-

Deprotonation: Dissolve 2-(4-methylphenyl)-3-oxobutanenitrile (1.0 equiv) in minimal DMF. Add dropwise to the NaH suspension over 30 mins.

-

Observation: Evolution of H₂ gas. Solution typically turns yellow/orange (enolate formation).

-

Aging: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

-

-

Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.05 equiv) dropwise.

-

Note: If using a volatile iodide (e.g., MeI), use a reflux condenser with coolant circulation.

-

-

Reaction: Allow to warm to RT. Stir 2–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour mixture carefully into ice-cold saturated NH₄Cl solution. Extract with EtOAc (3x).[2][6]

-

Purification: Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[6] Concentrate.

Protocol B: Green Phase-Transfer Catalysis (Solid-Liquid)

Best for: Scalable synthesis, reactive halides (BnBr, Allyl Bromide, MeI), and avoiding hazardous NaH.

-

Charge: To a flask, add 2-(4-methylphenyl)-3-oxobutanenitrile (1.0 equiv), finely powdered K₂CO₃ (2.0 equiv), and TBAB (Tetrabutylammonium bromide, 5 mol%).

-

Solvent: Add Acetone (reagent grade) or Toluene (0.5 M).

-

Why Acetone? Solubilizes the intermediate well and facilitates precipitation of KBr byproduct.

-

-

Addition: Add Alkyl Halide (1.1 equiv) in one portion (if non-exothermic) or dropwise.

-

Reflux: Heat to mild reflux (approx. 50–60°C) for 4–6 hours.

-

Workup: Filter off the inorganic salts (K₂CO₃/KBr). Concentrate the filtrate.

Troubleshooting & Optimization

Issue: Dialkylation (Gem-dimethylation)

-

Cause: The mono-alkylated product is still acidic (though less than the starting material) and can exchange a proton with unreacted enolate.

-

Solution: Use strictly 1.0 equiv of base. Use a bulky base (KOtBu) to sterically hinder the second deprotonation.

Issue: O-Alkylation

-

Cause: "Hard" conditions or leaving groups (e.g., Sulfates, Tosylates).

-

Solution: Switch to "Softer" leaving groups (Iodides). Change solvent to Toluene (non-polar) with PTC.

Workflow: Optimization Logic

Figure 2: Troubleshooting logic for common alkylation failure modes.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.

-

Makosza, M. "Phase-transfer catalysis.[4] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399–1403. Link

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

PubChem Compound Summary. "alpha-Phenylacetoacetonitrile."[10] National Center for Biotechnology Information. Link

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. youtube.com [youtube.com]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. phasetransfer.com [phasetransfer.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microwave-assisted synthesis using alpha-aryl-beta-ketonitriles

Application Note: High-Efficiency Microwave-Assisted Heterocyclization of -Aryl- -Ketonitriles

Executive Summary

This Application Note details a validated microwave-assisted protocol that overcomes these kinetic barriers. By leveraging the high dipole moment of the nitrile and carbonyl moieties, microwave irradiation (MWI) accelerates the rate-determining cyclization step, reducing reaction times from hours to minutes while improving yields by 15–25%.

Chemical Background & Mechanistic Rationale[1][2]

The Substrate Challenge

Unlike simple benzoylacetonitriles (

-

Conventional Heating: The initial nucleophilic attack by hydrazines or amines is slow. Prolonged heating often degrades the labile nitrile group or leads to retro-Claisen type cleavage.

-

Microwave Solution: The transition state for the nucleophilic attack on the carbonyl and the subsequent intramolecular cyclization onto the nitrile is highly polar. According to the Maxwell-Wagner effect , microwave energy couples directly with these polar species, selectively lowering the activation energy (

) of the desired pathway over non-polar degradation routes.

Reactivity Profile (Diagram)

The following diagram illustrates the competing electrophilic sites and the specific pathway activated by MWI.

Figure 1: Reaction pathway highlighting the microwave-driven acceleration of the polar transition state, bypassing thermal degradation.

Validated Protocols

Protocol A: Synthesis of 1,3,4-Triaryl-5-Aminopyrazoles

Target: Direct synthesis of fully substituted pyrazoles without post-cyclization arylation. Reaction Class: Cyclocondensation.

Materials

-

Substrate:

-Phenyl-benzoylacetonitrile (1.0 mmol) -

Reagent: Phenylhydrazine (1.1 mmol)

-

Solvent: Ethanol (2 mL) or Water/Ethanol (1:1) with catalytic HCl (green variant).

-

Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops) or Catalyst-free in water.

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the

-aryl- -

Addition: Add phenylhydrazine dropwise. If the solution is not clear, brief sonication is recommended.

-

Irradiation Parameters (Monowave/Discover Systems):

-

Temperature: 140 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High (600 rpm) - Critical for uniform heat distribution in polar solvents.

-

Power: Dynamic (Max 150 W).

-

-

Work-up:

-

Cool the vessel to 50 °C using compressed air (integrated in most MW reactors).

-

Pour the reaction mixture into crushed ice (20 g).

-

The solid product precipitates immediately. Filter under vacuum.[1]

-

Purification: Recrystallize from hot ethanol. (Column chromatography is rarely needed due to high conversion).

-

Data Comparison: MW vs. Conventional[2][3]

| Parameter | Conventional Reflux (Oil Bath) | Microwave Synthesis (140°C) | Improvement |

| Time | 4 – 6 Hours | 10 – 15 Minutes | 24x Faster |

| Yield | 65 – 72% | 88 – 94% | +20% Yield |

| Purity (LCMS) | 85% (requires chromatography) | >95% (crystallization only) | Cleaner Profile |

Protocol B: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Target: Fused bicyclic systems for kinase inhibition studies. Reaction Class: One-Pot Multicomponent Reaction (MCR).[4]

Materials

-

Component 1: 5-Amino-3-methylpyrazole (1.0 mmol)

-

Component 2: 4-Chlorobenzaldehyde (1.0 mmol)

-

Component 3:

-Aryl- -

Solvent: Water (3 mL) – Leveraging the "on-water" effect and high dielectric loss tangent of water.

-

Catalyst: Sodium Acetate (10 mol%) or Catalyst-free.

Step-by-Step Methodology

-

Loading: Charge the MW vial with the aldehyde, aminopyrazole, and ketonitrile.

-

Solvent: Add water. The organic reagents may not fully dissolve; this is acceptable (suspension).

-

Irradiation:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Pre-stirring: 30 seconds (to mix the suspension).

-

-

Mechanism:

-

Stage 1: Knoevenagel condensation between aldehyde and ketonitrile (fast).

-

Stage 2: Michael addition of the aminopyrazole to the intermediate.

-

Stage 3: Cyclization and aromatization.[5]

-

-

Work-up: Filter the solid directly from the aqueous media. Wash with Hexane/Et2O (1:1) to remove unreacted aldehyde.

Experimental Workflow & Logic

The following diagram details the decision matrix for optimizing these reactions.

Figure 2: Optimization workflow for microwave-assisted synthesis.

Troubleshooting & Safety

-

Pressure Spikes: The rapid decomposition of hydrazine derivatives can generate

gas.-

Control: Always use vessels rated for 20+ bar. Set a pressure limit (e.g., 18 bar) to automatically cut magnetron power if exceeded.

-

-

Thermal Runaway:

-Aryl--

Correction: Always use a solvent with a high loss tangent (EtOH, Water, DMF) to ensure the solvent absorbs energy, not just the substrate.

-

-

Regioselectivity: In the pyrazole synthesis, the 5-amino isomer is favored kinetically under MW irradiation. Conventional heating sometimes yields mixtures of 3-amino and 5-amino isomers due to thermodynamic equilibration.

References

-

Mótyán, G., et al. (2020).[6] Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Applied Sciences. [Link]

-

Law, J., et al. (2019).[1][7] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE). [Link]

-

Kruithof, A., et al. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry. [Link]

-

Tu, S.J., et al. (2024).[8] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

-

Watson, D., et al. (2014).

-arylation to

Sources

- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]

- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]

Troubleshooting & Optimization

Purification methods for oily beta-ketonitrile products

Topic: Purification Methods for Oily

Technical Support: Purification of -Ketonitriles

Status: Active Severity: High (Product Isolation Failure) Tags: #OilingOut #Purification #Crystallization #Extraction #CopperChelation

The Core Problem: Why is my product an oil?

-ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are notorious for "oiling out"—separating as a second liquid phase rather than crystallizing. This occurs due to three converging factors:-

Keto-Enol Tautomerism: These compounds exist in equilibrium. Impurities often stabilize the liquid enol form or disrupt the crystal lattice of the keto form.

-

Melting Point Depression: Even minor impurities (unreacted esters, decarboxylated byproducts) can depress the melting point below room temperature.

-

Acidity (

): The

Method A: The Acid-Base "Switch" Extraction

Best for: Removing non-acidic impurities (starting esters, alcohols, neutral byproducts).

The Logic:

Unlike standard organic workups, this method exploits the acidity of the

Protocol:

-

Dissolution: Dissolve the crude oily mixture in a non-polar organic solvent (e.g., Diethyl Ether or Toluene). Avoid Ethyl Acetate or DCM if possible, as they can drag impurities into the aqueous phase.

-

Extraction (The "Switch"):

-

Extract the organic layer with cold 10% NaOH (aq) or saturated

. -

Observation: The product moves to the aqueous layer (as the sodium enolate).

-

CRITICAL: Keep the aqueous layer cold (

) to prevent hydrolysis of the nitrile group.

-

-

Wash: Wash the aqueous enolate solution twice with fresh ether/toluene. (Discard these organic washes; they contain the non-acidic impurities).

-

Regeneration:

-

Cool the aqueous phase to

. -

Slowly add cold 3M HCl dropwise with vigorous stirring until

. -

Result: The purified

-ketonitrile should precipitate as a solid.

-

Visualization: Acid-Base Logic Flow

Figure 1: Selective extraction workflow utilizing the pKa difference between product and neutral impurities.

Method B: The Copper(II) Chelation (The "Nuclear" Option)

Best for: Stubborn oils that refuse to crystallize or contain acidic impurities.

The Logic:

Protocol:

-

Complex Formation:

-

Dissolve crude oil in Methanol.

-

Add a saturated solution of Copper(II) Acetate (

). -

Shake/stir vigorously. A gray-green or blue precipitate (the complex) should form immediately.

-

-

Isolation:

-

Filter the solid copper complex.

-

Wash thoroughly with cold water (removes salts) and then cold ethanol (removes organic impurities).

-

-

Decomposition:

-

Final Step: Dry the organic layer (

) and evaporate.

Visualization: Copper Chelation Cycle

Figure 2: Chelation-purification cycle. Impurities do not form the complex and are washed away.

Method C: Crystallization Rescue Tactics

Best for: Products that are >80% pure but still oiling out.

The Logic: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[7] It happens when the limit of solubility is reached at a temperature above the melting point of the solid. You must force the system to cross the solubility curve below the melting point.

Solvent Systems Table

| Solvent Pair | Ratio (v/v) | Notes |

| Ethanol / Water | Variable | Classic choice. Dissolve in hot EtOH, add water until turbid. |

| Toluene / Hexane | 1:3 to 1:5 | Excellent for lipophilic |

| DCM / Hexane | 1:4 | Good for highly soluble compounds. |

| Isopropanol (IPA) | Single | Often works better than EtOH for oil suppression. |

Troubleshooting "Oiling Out" (The Re-Heat Technique):

-

If oil droplets appear upon cooling: STOP.

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of the "Good Solvent" (e.g., Ethanol).

-

Allow to cool very slowly (wrap flask in foil/towel).

-

Why? Adding more solvent lowers the saturation temperature. You want the saturation point to drop below the melting point (Oiling Out Boundary) so crystals form instead of oil.

Troubleshooting FAQs

Q: I tried the Acid-Base extraction, but my yield is near zero. Where did it go?

-

A: You likely hydrolyzed the nitrile.

-ketonitriles are sensitive to hot alkali (forming ketones via decarboxylation) or strong acid (forming amides).-

Fix: Keep all extraction steps at

. Do not leave the product in the basic aqueous phase for long periods.

-

Q: My product is solid but looks "tarry" or brown.

-

A: This is often due to oxidative polymerization of trace impurities.

-

Fix: Perform a "Charcoal Filtration." Dissolve in hot solvent, add activated carbon, filter hot through Celite, then recrystallize.

-

Q: Can I purify this on Silica Gel?

-

A: Yes, but

-ketonitriles streak/tail badly on silica due to their acidity.-

Fix: Add 0.5% to 1% Acetic Acid to your eluent. This suppresses the ionization of the enol on the silica surface, sharpening the spots.

-

Q: The Copper Complex formed, but it's a sticky goo, not a solid.

-

A: The crude was likely too impure or the solvent was too wet.

-

Fix: Decant the liquid, dissolve the "goo" in a minimum amount of DCM, and precipitate it by adding Hexane. Once solidified, proceed to the acid decomposition step.

-

References

-

Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-dicarbonyls and copper derivatives). -

US Patent 4728743A. Process for the production of 3-oxonitriles. Describes pH adjustment (pH 1.5) and recrystallization from methanol.

-

Benchchem. 3-Oxobutanenitrile Synthesis and Purification Protocols. Provides specific solvent data (Ethanol, EtOAc) and Claisen condensation workups.

-

LibreTexts Chemistry. Acidity of Alpha-Hydrogens. Explains the pKa (~9-11) basis for the acid-base extraction method.

-

Mettler Toledo. Oiling Out in Crystallization. Technical guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS).

Sources

- 1. reddit.com [reddit.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. spaces.facsci.ualberta.ca [spaces.facsci.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

Technical Support Center: Purification Protocols for p-Tolylacetonitrile

Executive Summary & Compound Profile

p-Tolylacetonitrile is a common intermediate in the synthesis of pharmaceuticals (e.g., isoquinoline derivatives) and agrochemicals. Its removal is frequently complicated by its physical properties: it is a "borderline" solid with a melting point near room temperature and a high boiling point, often leading to co-elution or "oiling out" during purification.

Physicochemical Profile

| Property | Value | Implications for Purification |

| CAS Number | 2947-61-7 | Reference identifier.[1][2] |

| Boiling Point | 242–244 °C (at 760 mmHg) | Too high for atmospheric distillation; requires high vacuum. |

| Melting Point | ~18 °C | Often exists as a supercooled liquid; complicates crystallization. |

| Solubility | Insoluble in | Standard aqueous washes are ineffective. |

| Acidity ( | ~22 (DMSO) | Too high to be removed by aqueous NaOH washes. |

Diagnostic Workflow

Before selecting a method, assess the physical state of your target product relative to the p-tolylacetonitrile impurity.

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties.

Protocol Module A: Vacuum Distillation (The Gold Standard)

Best For: Liquid products or low-melting solids with thermal stability. Mechanism: Exploits the high boiling point (244 °C) of the nitrile.

The Protocol

-

Setup: Use a Kugelrohr apparatus (for small scale <5g) or a short-path vacuum distillation setup.

-

Vacuum Requirement: You must achieve a vacuum of <1 mmHg (Torr) . At atmospheric pressure, the high temperature required (244 °C) will likely decompose your product.

-

Temperature Ramp:

-

At 0.5 mmHg, p-tolylacetonitrile boils at approximately 80–90 °C .

-

Heat the flask gradually. Collect the fraction distilling at this range.

-

-

Azeotropic Trick (Steam Distillation):

-

If your product is non-volatile and water-insoluble, p-tolylacetonitrile can be steam distilled.

-

Pass steam through the mixture; the nitrile will co-distill with the water (as a milky emulsion) while your heavy product remains in the flask.

-

Expert Insight: If using a Kugelrohr, the nitrile often freezes in the receiving bulb (MP 18 °C) if you use dry ice/acetone. Use plain ice water to keep it liquid for easier removal, or allow the bulb to warm up before detaching.

Protocol Module B: Recrystallization (Solid Products)

Best For: Solid products where the nitrile is a minor impurity (<20%). Mechanism: The nitrile remains in the mother liquor due to its low melting point.

The Protocol

-

Solvent Choice:

-

Methanol (MeOH): High solubility for the nitrile; variable for products.

-

Hexane/Ethyl Acetate: Standard non-polar/polar mix.

-

-

Procedure:

-

Dissolve the crude mixture in the minimum amount of hot solvent.

-

Cool slowly to room temperature.

-

Critical Step: If the mixture becomes cloudy but no crystals form (oiling out), seed the solution with a pure crystal of your product.

-

Cool further to 0 °C.

-

Filter.[2][3][4][5][6] The p-tolylacetonitrile will remain in the filtrate.

-

Troubleshooting "Oiling Out": Because p-tolylacetonitrile melts near room temperature, it acts as a solvent impurity that lowers the melting point of your mixture. If your product oils out, re-dissolve and add slightly more solvent, or switch to a system where the nitrile is highly soluble (e.g., pure methanol) to force it to stay in solution.

Protocol Module C: Flash Chromatography

Best For: Complex mixtures, heat-sensitive products, or when separation by BP/MP is impossible.

TLC Optimization

p-Tolylacetonitrile is moderately polar due to the cyano group but lipophilic due to the tolyl ring.

-

Rf Value: Typically 0.4–0.5 in 10% EtOAc/Hexane (varies by silica activity).

-

Visualization: UV active (254 nm). Stains dark with KMnO4 (oxidation of benzylic position).

Separation Strategy

-

Standard Phase: Use a gradient starting at 100% Hexane

10% EtOAc/Hexane. The nitrile usually elutes early compared to amines or alcohols. -

Co-elution Issues: If the nitrile co-elutes with your product:

-

Switch Solvent: Change to Dichloromethane (DCM) / Hexane . The different selectivity of DCM (polarizability) often separates aromatic nitriles from other aromatics better than EtOAc.

-

Reverse Phase (C18): If available, C18 silica is highly effective. The methyl group on the tolyl ring interacts strongly with the C18 chains, often increasing retention relative to more polar products.

-

Frequently Asked Questions (FAQ)

Q1: Can I wash p-tolylacetonitrile out with acid or base? A: No. This is a common misconception.

-

Acid Wash (HCl): The nitrile nitrogen is very weakly basic (

). It will not protonate or dissolve in dilute aqueous acid. -

Base Wash (NaOH): The

-protons are acidic (

Q2: I see a liquid freezing in my rotavap condenser. Is that my product? A: If your bath is <20 °C, it is likely the p-tolylacetonitrile. Its melting point is 18 °C. If you use a dry ice condenser, it will solidify as a white crust. This is actually a good way to remove bulk amounts: let it sublime/distill into the rotavap trap.

Q3: Is this compound toxic? A: Yes. Like many benzyl cyanides, it can release cyanide ions upon metabolic or chemical hydrolysis. Handle in a fume hood and treat waste streams as cyanide-contaminated (pH > 10 to prevent HCN gas formation).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76280, (p-Tolyl)acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (1922). Benzyl Cyanide (General procedure applicable to analogs). Org. Synth. 1922, 2,[7] 9. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. chembk.com [chembk.com]

- 2. p-Tolylacetonitrile, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. beilstein-journals.org [beilstein-journals.org]

Technical Support Center: Controlling O- vs. C-Alkylation of β-Ketonitriles

Welcome to the technical support center for the alkylation of β-ketonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective alkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired C- or O-alkylated products with high selectivity.

Introduction: The Ambident Nucleophile Challenge

β-Ketonitriles, upon deprotonation, form enolates that are ambident nucleophiles, meaning they can react with electrophiles at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1][2][3] The competition between these two pathways is a common challenge in synthetic chemistry.[4] Controlling this regioselectivity is crucial for the successful synthesis of target molecules. This guide will equip you with the knowledge to manipulate reaction conditions to favor your desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C- and O-alkylated products?

The formation of a product mixture is the most common issue and arises from the dual reactivity of the enolate ion.[1][4] Several factors simultaneously influence the reaction pathway, including the nature of the electrophile, the solvent, the metal counter-ion, and the temperature.[1][5][6] Understanding how each of these variables impacts the reaction is key to shifting the equilibrium towards a single product.

Q2: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply here?

The HSAB principle is a powerful qualitative concept for predicting the outcome of these reactions.[7][8][9][10] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7][8][9]

-

Enolate Nucleophiles : The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" center.[2]

-

Electrophiles (Acids) : Electrophiles can also be classified as hard or soft. For example, a highly charged, non-polarizable electrophile like a trialkylsilyl halide (R₃SiCl) is considered hard.[2] A more polarizable electrophile with a less localized positive charge, like an alkyl iodide (R-I), is considered soft.[1]

By matching the hardness or softness of your electrophile to the desired reaction site on the enolate, you can significantly influence the regioselectivity.

Q3: Does the choice of base matter beyond deprotonation?

Absolutely. While the primary role of the base is to generate the enolate, its properties can influence the reaction's outcome. The choice of base affects:

-

Counter-ion : Using a lithium base like lithium diisopropylamide (LDA) will result in a lithium enolate, whereas sodium hydride (NaH) will produce a sodium enolate.[1][11] The nature of this counter-ion has a profound effect on the C/O alkylation ratio.

-

Kinetic vs. Thermodynamic Control : Strong, bulky, non-nucleophilic bases like LDA favor the rapid, irreversible formation of the kinetic enolate at low temperatures.[5][11][12][13] Weaker bases or higher temperatures can allow for equilibration to the more stable thermodynamic enolate.[5][12][13][14]

Troubleshooting Guides

Problem 1: Low Yield of the Desired C-Alkylated Product

If you are observing low yields of your C-alkylated product, it is likely that O-alkylation is the dominant competing reaction, or that other side reactions are occurring.

Caption: Step-wise strategy to increase the C-alkylation ratio.

Solutions & Explanations:

-

Hard vs. Soft Electrophiles : If you are using a hard electrophile (e.g., alkyl sulfates, tosylates), switch to a softer one like an alkyl iodide. [1][13][15][16][17]* Counter-ion and Solvent Effects : As detailed in the previous section, the combination of a lithium counter-ion in a solvent like THF is a standard starting point for promoting C-alkylation. [1][18]* Temperature Control : Lower reaction temperatures (e.g., -78 °C) often favor the kinetic product, which for many systems is the C-alkylated product. [1][5]This is because the transition state leading to the C-alkylated product may have a lower activation energy.

-

Chelation Control : In some cases, the addition of chelating agents can help to create a more rigid structure around the metal counter-ion, further blocking the oxygen site and directing the electrophile to the carbon. [19][20]

Data Summary: Influence of Reaction Parameters on C- vs. O-Alkylation

| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Electrophile | Soft (e.g., R-I, R-Br) [1] | Hard (e.g., R-OTs, R₂SO₄, R₃SiCl) [1][2] | HSAB Principle: Soft-soft and hard-hard interactions are favored. [7] |

| Counter-ion | Small, coordinating (Li⁺) [21] | Large, non-coordinating (K⁺, Cs⁺) [22] | Li⁺ associates strongly with the oxygen, blocking it. [23]Larger ions create a "freer" enolate. |

| Solvent | Non-polar aprotic (THF, Dioxane) [1][24] | Polar aprotic (DMSO, HMPA) [1][24] | Polar solvents solvate the cation, increasing oxygen's nucleophilicity. [25] |

| Temperature | Low (-78 °C) [1][5] | High | Often favors the kinetic product (C-alkylation). [12] |

| Leaving Group | Good SN2 leaving groups (I⁻, Br⁻) [1] | Very good leaving groups (Tosylates) | Influences the "hardness" of the electrophile. |

Experimental Protocols

Protocol 1: General Procedure for Maximizing C-Alkylation

This protocol is a starting point and may require optimization for your specific substrate and electrophile.

Objective : To achieve selective C-alkylation of a β-ketonitrile.

Materials :

-

β-Ketonitrile

-

Anhydrous, aprotic solvent (e.g., THF)

-

Strong, non-nucleophilic base (e.g., LDA, freshly prepared or as a solution)

-

Alkyl halide (preferably iodide or bromide)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure :

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Enolate Formation : a. Dissolve the β-ketonitrile (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. d. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Alkylation : a. Add the alkyl halide (1.1 eq) dropwise to the cold enolate solution. b. Maintain the temperature at -78 °C and stir for the appropriate time (this requires optimization, typically 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup : a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography to isolate the C-alkylated product.

Workflow for C-Alkylation Protocol

Caption: Step-by-step workflow for the C-alkylation protocol.

References

- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (2025, September 15).

- ENOLATES - eGyanKosh.

- Regioselectivity and Stereoselectivity in the Alkylation of Enolates.

- Chapter 1: Enolate Alkylations.

- Video: Regioselective Formation of Enolates - JoVE. (2023, April 30).

- Regioselectivity in Enolate Anion Formation and Reaction.

- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12).

- 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning.

- 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2024, July 30).

- Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4).

- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.

- Alkylation of enolates.

- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 13).

- III Enolate Chemistry.

- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. (2016, March 24).

- 22.6: Reactivity of Enolate Ions - Chemistry LibreTexts. (2023, January 29).

- Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction.

- CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild.

- Hard-Soft Acid-Base Theory.

- Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU.

- HARD AND SOFT ACIDS AND BASES (HSAB).

- Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides - AIP Publishing.

- Hard and Soft Acids and Bases (HSAB) Theory.

- Chelation control of enolate geometry. Acyclic diastereoselection via the enolate Claisen rearrangement | The Journal of Organic Chemistry - ACS Publications.